molecular formula C14H13NO3 B11870524 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 37600-46-7

4-(Naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B11870524
CAS No.: 37600-46-7
M. Wt: 243.26 g/mol
InChI Key: LYNFOUMTFFAMAN-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylamino)-4-oxobutanoic acid is an organic compound that features a naphthalene ring attached to an amino group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid typically involves the reaction of naphthalen-2-ylamine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalene derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-(Naphthalen-2-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with DNA or interact with protein active sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-ylamine: A precursor in the synthesis of 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid.

    Succinic anhydride: Another precursor used in the synthesis.

    Naphthalene derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

37600-46-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-(naphthalen-2-ylamino)-4-oxobutanoic acid

InChI

InChI=1S/C14H13NO3/c16-13(7-8-14(17)18)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)(H,17,18)

InChI Key

LYNFOUMTFFAMAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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